molecular formula C4H4N2O2 B1603040 Isoxazole-3-carboxamide CAS No. 29065-91-6

Isoxazole-3-carboxamide

Cat. No. B1603040
CAS RN: 29065-91-6
M. Wt: 112.09 g/mol
InChI Key: LKYNGTHMKCTTQC-UHFFFAOYSA-N
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Description

Isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been found to selectively induce robust neuronal differentiation in various stem/progenitor cells .


Molecular Structure Analysis

The molecular structure of Isoxazole-3-carboxamide can be analyzed using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

The physical and chemical properties of Isoxazole-3-carboxamide can be studied using density functional theory (DFT) analysis. This includes the analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). These properties can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .

Scientific Research Applications

Pain and Inflammatory Conditions

  • Isoxazole-3-carboxamides have been optimized to develop compounds with a balance of potency, solubility, and physicochemical properties suitable for in vivo use, particularly as TRPV1 antagonists. One such compound demonstrated efficacy in a rat model of inflammatory pain following oral administration (Ratcliffe et al., 2011).

Anticancer Activity

  • Isoxazole-based carboxamides, ureates, and hydrazones have been studied for their potential as inhibitors of VEGFR2, showing promising in vitro anticancer activity. Notably, certain carboxamide compounds exhibited potent anticancer activity against specific cancer cell lines (Abou-Seri et al., 2021).
  • The synthesis of 3,5-disubstituted 4-aminoisoxazoles has been explored, leading to compounds with potential biological activity in various areas (Kislyi et al., 2005).

Miscellaneous Applications

  • Isoxazole carboxamide derivatives have been identified as growth hormone secretagogue receptor (GHS-R) antagonists, with modifications leading to compounds exhibiting potent binding affinity and functional antagonism of GHS-R (Liu et al., 2004).
  • The development of methyl isoxazoleazepines as inhibitors of BET (bromodomain and extraterminal domain) proteins has been reported, with the new chemotype showing potent inhibition and excellent in vivo pharmacokinetics (Hewitt et al., 2015).

Future Directions

The future directions in the field of Isoxazole-3-carboxamide research could involve the development of new synthetic strategies that are eco-friendly and cost-effective . Additionally, further studies on the biological activities of Isoxazole-3-carboxamide and its derivatives could lead to the development of new drugs with significant therapeutic potential .

properties

IUPAC Name

1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNGTHMKCTTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624048
Record name 1,2-Oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-3-carboxamide

CAS RN

29065-91-6
Record name 1,2-Oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
S Velaparthi, M Brunsteiner, R Uddin… - Journal of medicinal …, 2008 - ACS Publications
Pantothenate synthetase (PS) is one of the potential new antimicrobial targets that may also be useful for the treatment of the nonreplicating persistent forms of Mycobacterium …
Number of citations: 139 pubs.acs.org
TR Lane, J Fu, B Sherry, B Tarbet, BL Hurst… - Antiviral Research, 2023 - Elsevier
… We have developed an isoxazole-3-carboxamide analog of pleconaril (11526092) which displayed potent inhibition of EV-D68 (IC 50 58 nM) as well as other enteroviruses including …
Number of citations: 1 www.sciencedirect.com
R Palin, L Abernethy, N Ansari, K Cameron… - Bioorganic & medicinal …, 2011 - Elsevier
… We have shown key features of the isoxazole-3-carboxamide derivatives that confer both TRPV1 potency and solubility. The bespoke 1S, 3R-3-aminocyclohexanol unit is highlighted as …
Number of citations: 29 www.sciencedirect.com
E Azzali, D Machado, A Kaushik… - Journal of medicinal …, 2017 - ACS Publications
… Two compounds, namely N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide 7a and N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide 8a, were …
Number of citations: 69 pubs.acs.org
S Roy, J Šileikytė, M Schiavone… - …, 2015 - Wiley Online Library
… N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide, which was found to possess promising … )-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60), was validated in a biologically …
Z Najafi, M Mahdavi, M Saeedi… - Letters in Drug …, 2017 - ingentaconnect.com
… N-(prop-2-yn-1yl)isoxazole-3-carboxamide 4. Presence of a potent triple bond intended us to … Then, 5-aryl-N-(prop-2-yn-1yl)isoxazole-3-carboxamide 4 and catalytic amount of CuI were …
Number of citations: 23 www.ingentaconnect.com
M Girardini, F Ferlenghi, G Annunziato… - European Journal of …, 2023 - Elsevier
… Keeping intact the (thiazol-4-yl)isoxazole-3-carboxamide core, as it is deemed to be the pharmacophore of the molecule, we have extensively explored the structural modifications able …
Number of citations: 5 www.sciencedirect.com
A Tourteau, V Andrzejak, M Body-Malapel… - Bioorganic & medicinal …, 2013 - Elsevier
Recent investigations showed that anandamide, the main endogenous ligand of CB 1 and CB 2 cannabinoid receptors, possesses analgesic, antidepressant and anti-inflammatory …
Number of citations: 45 www.sciencedirect.com
B Veeraswamy, C Kurumurthy, GS Kumar, PS Rao… - 2012 - nopr.niscpr.res.in
A series of novel 5-substituted isoxazole-3-carboxamide derivatives 6 have been prepared by coupling of 5-substituted isoxazole-3-carboxylic acids 3 with substituted-3-…
Number of citations: 14 nopr.niscpr.res.in
N Agrawal, P Mishra - Medicinal Chemistry Research, 2019 - Springer
… (2012) Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian J Chem Sect B Org Med Chem 51:1369–1375 …
Number of citations: 12 link.springer.com

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